

Physicochemical Properties of Crystalline Potassium Chlorite: An In-depth Technical Guide

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Compound of Interest

Compound Name: Potassium Chlorite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline **potassium chlorite** (KClO₂). The information presented is intended to support research, development, and safety assessments involving this compound. All quantitative data has been summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols for key characterization methods are also provided.

Chemical and Physical Properties

Crystalline **potassium chlorite** is the potassium salt of chlorous acid. It is a colorless, crystalline solid that is known for its pronounced hygroscopic nature and thermal instability.^[1] Due to its instability, it readily decomposes into potassium chloride and potassium chlorate, particularly at room temperature or upon exposure to light or X-rays.^[2]

Identification and Formula

Property	Value	Reference
IUPAC Name	potassium chlorite	N/A
Chemical Formula	KClO ₂	[1]
Molar Mass	106.55 g/mol	[1]
CAS Number	14314-27-3	N/A

Crystallographic Data

Potassium chlorite crystallizes in an orthorhombic system.^[2] The structure consists of pseudo-layers of potassium cations and chlorite anions, with the potassium cation surrounded by eight oxygen atoms in a distorted cubic coordination environment.^{[2][3]}

Property	Value	Reference
Crystal System	Orthorhombic	^{[2][3]}
Space Group	Cmcm	^{[2][3]}
Unit Cell Parameters	$a = 6.1446 \text{ \AA}$, $b = 6.3798 \text{ \AA}$, $c = 7.3755 \text{ \AA}$	N/A
$\alpha = 90.00^\circ$, $\beta = 90.00^\circ$, $\gamma = 90.00^\circ$	N/A	
K-O Distance	Four short K-O distances characterize the pseudo-layers	^{[2][3]}

Thermodynamic Properties

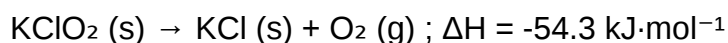
Property	Value	Reference
Standard Enthalpy of Formation (ΔH_f°)	$-303.5 \text{ kJ}\cdot\text{mol}^{-1}$	N/A
Gibbs Free Energy of Formation (ΔG_f°)	$-250.2 \text{ kJ}\cdot\text{mol}^{-1}$	N/A
Standard Molar Entropy (S°)	$142.6 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	N/A
Molar Heat Capacity (C_p)	$105.3 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$ (at 298 K)	N/A

Physical and Spectroscopic Properties

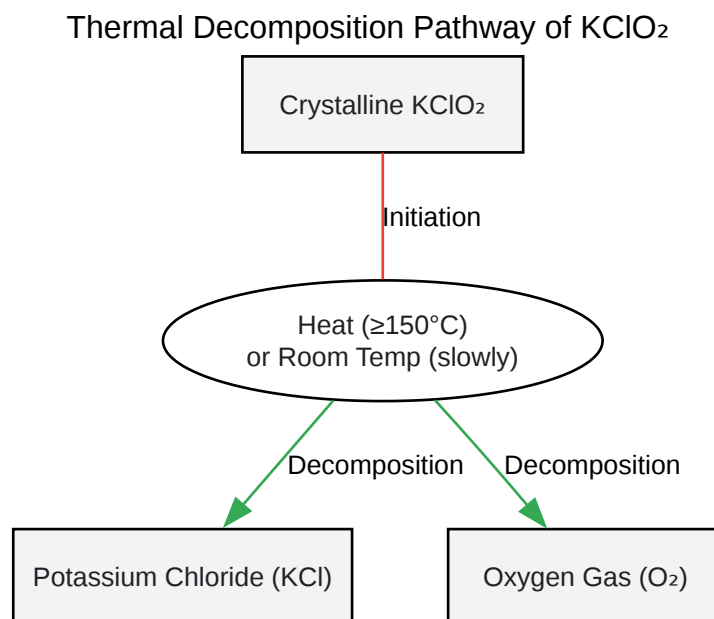
Property	Value	Reference
Appearance	Colorless orthorhombic crystals	[1]
Density	2.32 g·cm ⁻³ (at 20°C)	N/A
Refractive Index	1.483 (average, Sodium D-line)	N/A
Hygroscopicity	Pronounced deliquescence; absorbs atmospheric moisture to form hydrates	[1]
Solubility in Water	Quantitative data is not readily available in the literature, likely due to the compound's instability. It is known to be soluble.	N/A
Infrared (IR) Spectroscopy	975 cm ⁻¹ (symmetric Cl-O stretch)1085 cm ⁻¹ (asymmetric Cl-O stretch)630 cm ⁻¹ (bending mode)	[1]
Raman Spectroscopy	980 cm ⁻¹ (strong band)1090 cm ⁻¹ (strong band)	[1]

Thermal Stability and Decomposition

Potassium chlorite is thermally unstable and decomposes exothermically.[1] The decomposition process begins with a softening of the crystals around 150°C.[1] The decomposition follows first-order kinetics with an activation energy of approximately 120 kJ·mol⁻¹. [1] The primary decomposition reaction is:



Due to its instability, crystalline **potassium chlorite** decomposes over a period of hours at room temperature.[2]



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Caption: Thermal decomposition of **potassium chlorite** to potassium chloride and oxygen.

Experimental Protocols

Synthesis of Crystalline Potassium Chlorite

This protocol is adapted from the method described by Smolentsev and Naumov (2005).^[2] The synthesis is a two-step process involving the preparation of a barium chlorite precursor followed by a metathesis reaction.

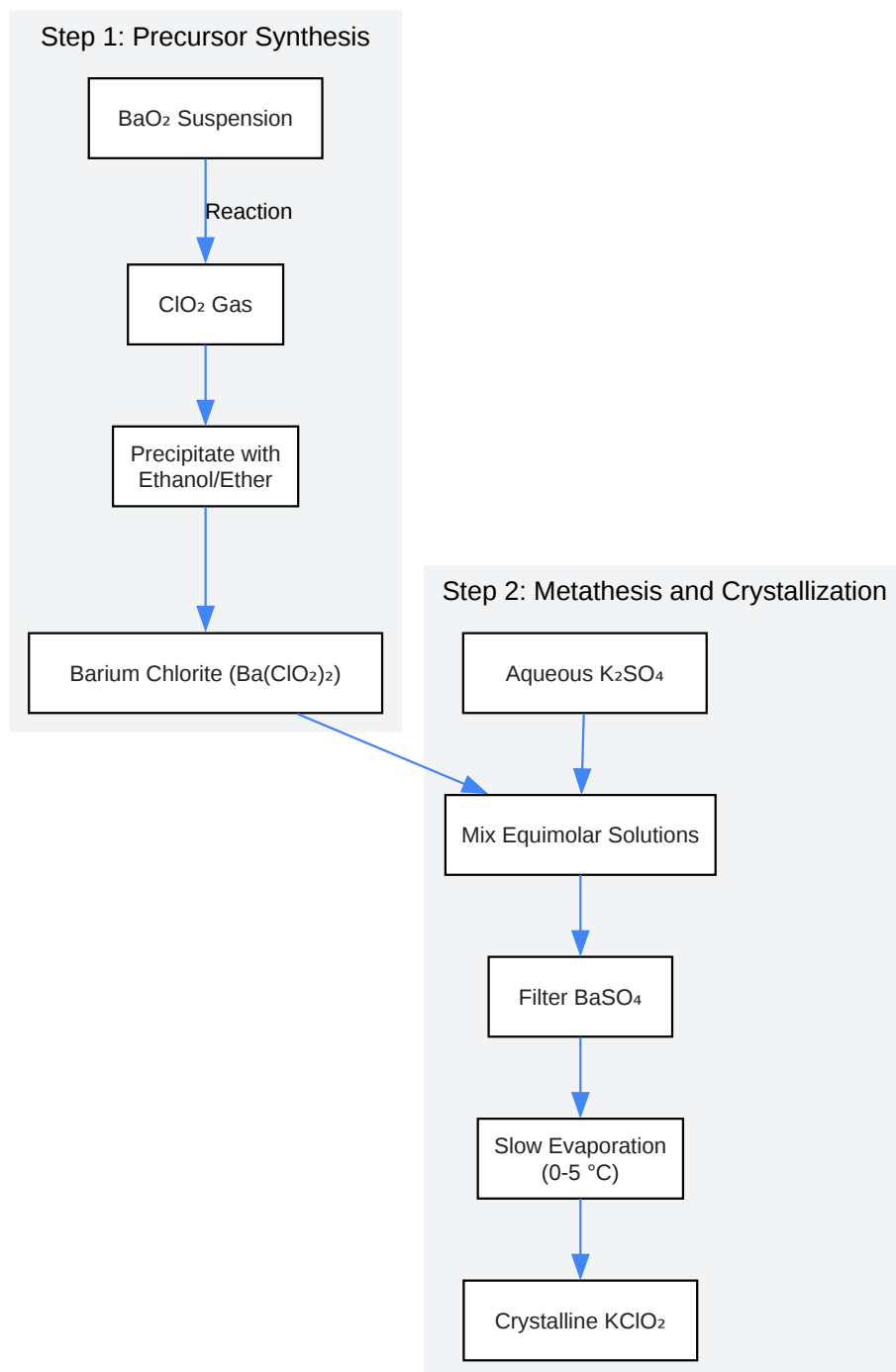
Step 1: Synthesis of Barium Chlorite ($\text{Ba}(\text{ClO}_2)_2$) Precursor

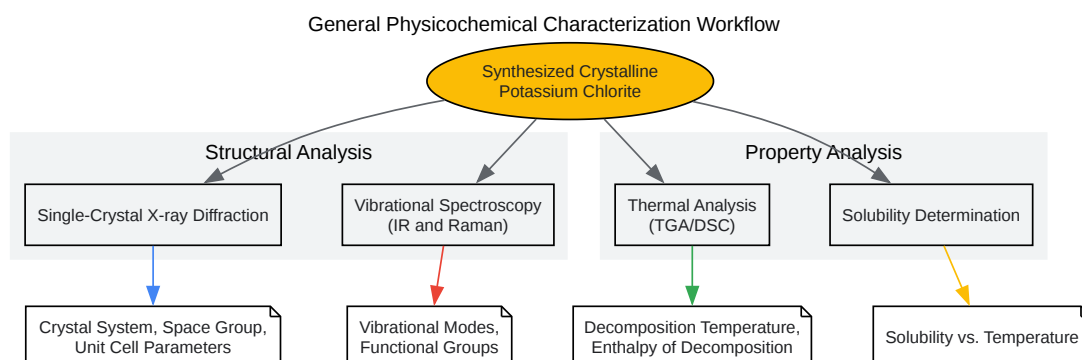
- Suspend barium peroxide (BaO_2) in deionized water.
- Bubble chlorine dioxide (ClO_2) gas through the aqueous suspension.
- Precipitate the resulting barium chlorite by adding a 3:1 mixture of ethanol and diethyl ether.

- Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of **Potassium Chlorite** (KClO_2) Crystals

- Prepare separate aqueous solutions of barium chlorite and potassium sulfate (K_2SO_4).
- Mix the solutions in equimolar amounts. A precipitate of barium sulfate (BaSO_4) will form.
- Filter the reaction mixture to remove the BaSO_4 precipitate. The filtrate contains aqueous **potassium chlorite**.
- Transfer the filtrate to a crystallizing dish and place it in a controlled low-temperature environment (273–278 K or 0–5 °C) to induce slow evaporation.
- Collect the resulting thin plate- or needle-like crystals of **potassium chlorite**.

Synthesis Workflow for Crystalline KClO_2 



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References

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